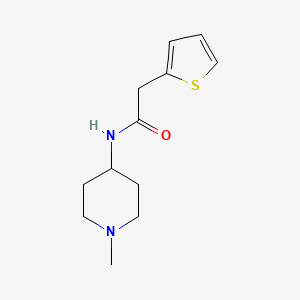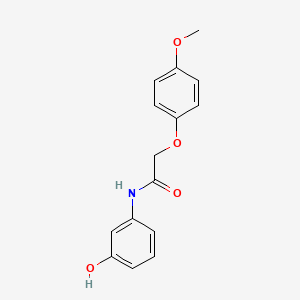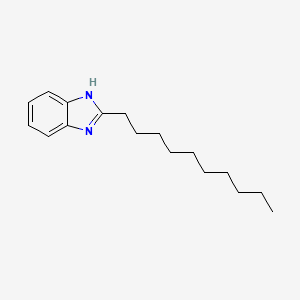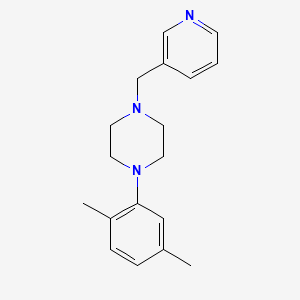
1,3-diaminoanthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diaminoanthra-9,10-quinone is a chemical compound with the linear formula C14H10N2O2 . It is part of the anthraquinone family, which are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .
Synthesis Analysis
Novel anthraquinone dyes were synthesized in good yield from furan-2,3-diones using 1,2-diaminoanthra-9,10-quinone and 1,4-diaminoanthra-9,10-quinone . Another study reported the bromination of 1-aminoanthra-9,10-quinone in deep eutectic solvent (choline chloride:urea), eliminating the need for volatile organic solvents and concentrated acids like H2SO4 as solvents or catalysts .Molecular Structure Analysis
The molecular structure of 1,3-diaminoanthra-9,10-quinone is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . The parent structure is also referred to as 9,10-anthracenedione, anthradione, 9,10-anthrachinon, anthracene-9–10 quinone, 9,10-dihidro-9, or 10-dioxoanthracene .Chemical Reactions Analysis
The electrochemical behavior of 1,4-diaminoanthra-9,10-quinone was studied under the condition of deaeration in the pH range 1.0 to 13.0 . Furan-2,3-diones undergo cyclocondensations with 1,2-diamines to provide the corresponding quinoxalines .Physical And Chemical Properties Analysis
The molecular weight of 1,3-diaminoanthra-9,10-quinone is 238.24 g/mol . The electrochemical techniques such as cyclic voltammetry, chronoamperometry, and chronocoulometry were used to study its behavior .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1,3-diaminoanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNBZKEXRUZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)
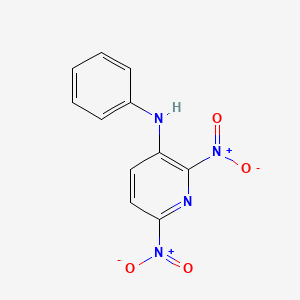
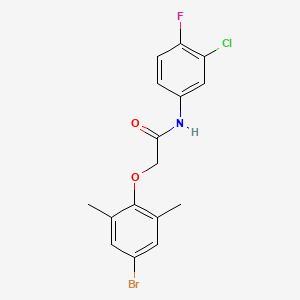
![3-chloro-5-(4-chlorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5101460.png)
![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)
